

# A Comprehensive Technical Guide to Tedizolid Phosphate: An Advanced Oxazolidinone Antibiotic

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## Compound of Interest

Compound Name: *1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide]*

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## Abstract

Tedizolid phosphate (CAS 856867-55-5) represents a significant advancement in the oxazolidinone class of antibiotics.[1] As a second-generation agent, it offers a potent therapeutic option against a spectrum of challenging Gram-positive pathogens, including methicillin-resistant *Staphylococcus aureus* (MRSA).[2][3] This technical guide provides an in-depth exploration of the chemical and biological characteristics of tedizolid phosphate, tailored for professionals in research and drug development. We will delve into its mechanism of action, physicochemical properties, pharmacokinetics, and analytical methodologies, offering a comprehensive resource for understanding and utilizing this important antimicrobial agent.

## Introduction: The Evolution of Oxazolidinones

The rise of antibiotic-resistant bacteria poses a critical threat to global health, necessitating the development of novel antimicrobial agents.[4] The oxazolidinone class of antibiotics emerged as a valuable tool in combating drug-resistant Gram-positive infections.[3] Linezolid, the first-in-class oxazolidinone, demonstrated the clinical efficacy of inhibiting bacterial protein synthesis via a unique mechanism.[3] Tedizolid phosphate was developed to build upon this success, offering enhanced potency and an optimized pharmacological profile.[3][5]

## Chemical and Physicochemical Properties

Tedizolid phosphate is a phosphate monoester prodrug of tedizolid.[1][4] This structural modification enhances its aqueous solubility, facilitating both oral and intravenous administration.[5] Following administration, endogenous phosphatases rapidly and extensively convert tedizolid phosphate to its microbiologically active form, tedizolid.[1][3][6]

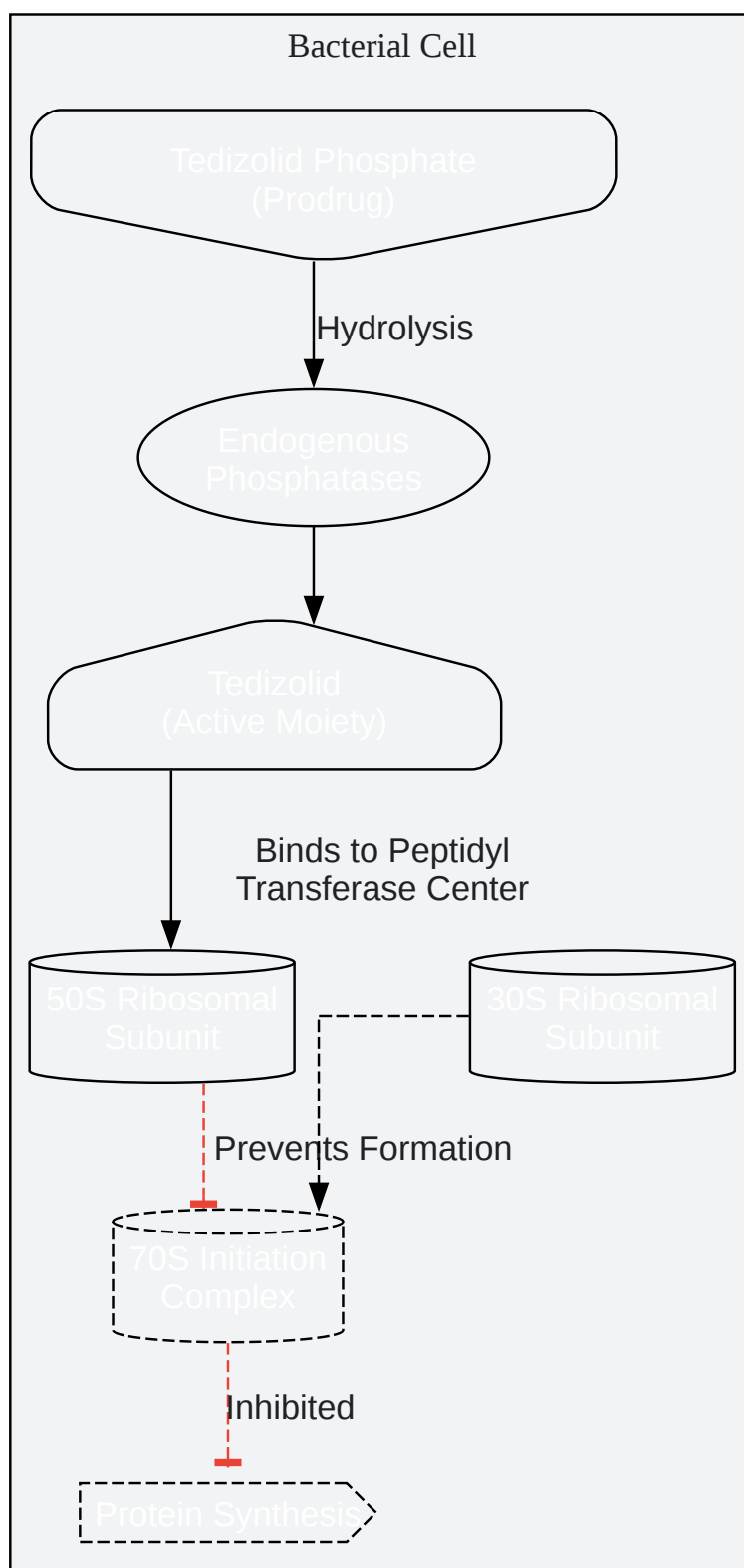
Property	Value	Source
IUPAC Name	{{[(5R)-3-{3-fluoro-4-[6-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)pyridin-3-yl]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methoxy}phosphonic acid	[7]
CAS Number	856867-55-5	[1][8]
Molecular Formula	C <sub>17</sub> H <sub>16</sub> FN <sub>6</sub> O <sub>6</sub> P	[6][8]
Molecular Weight	450.32 g/mol	[7][8]
Appearance	White to off-white powder	[8]
Solubility	Insoluble in water and ethanol; slightly soluble in DMSO.	[8]

## Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Tedizolid exerts its bacteriostatic effect by targeting the bacterial translational machinery.[9] The active moiety, tedizolid, binds to the 50S subunit of the bacterial ribosome, a critical component for protein synthesis.[2][10] This binding event occurs at the peptidyl transferase center on the 23S ribosomal RNA, preventing the formation of a functional 70S initiation complex.[3][6] The disruption of this complex effectively halts the translation of messenger RNA into proteins, thereby inhibiting bacterial growth and replication.[6][10]

A key advantage of tedizolid is its ability to overcome certain resistance mechanisms that affect other ribosome-targeting antibiotics.[10] Its modified side chain at the C-5 position of the

oxazolidinone nucleus and an optimized C- and D-ring system contribute to its enhanced potency through additional binding site interactions on the bacterial ribosome.<sup>[6]</sup><sup>[8]</sup> This allows tedizolid to maintain activity against some linezolid-resistant strains.<sup>[3]</sup><sup>[8]</sup>



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Caption: Mechanism of action of Tedizolid Phosphate.

## Spectrum of Antibacterial Activity

Tedizolid demonstrates potent activity against a wide range of Gram-positive pathogens.[2]

This includes:

- Staphylococcus aureus (both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains)[2][9]
- Streptococcus pyogenes[2][9]
- Streptococcus agalactiae[2][9]
- Streptococcus anginosus group[2][9]
- Enterococcus faecalis[2][4][9]

Notably, tedizolid is reported to be four to sixteen times more potent against staphylococci and enterococci compared to linezolid.[1][3]

## Pharmacokinetics and Metabolism

Tedizolid phosphate exhibits a favorable pharmacokinetic profile that allows for once-daily dosing.[1][10]

- Absorption and Conversion: As a prodrug, tedizolid phosphate is rapidly converted to the active tedizolid by non-specific phosphatases in the body.[6] The prodrug itself is typically undetectable in plasma shortly after administration.[6]
- Distribution: Tedizolid is approximately 70% to 90% bound to human plasma proteins.[4]
- Metabolism and Excretion: The majority of tedizolid is eliminated through the liver, primarily as a non-circulating sulfate conjugate.[1] Approximately 81.5% of a dose is recovered in the feces, with 18% found in the urine.[1]
- Half-Life: The biological half-life of tedizolid is approximately 12 hours.[1][4]

## Stability and Formulation Considerations

The stability of tedizolid phosphate is a critical factor in its formulation and administration.

- **Solid State:** It is supplied as a sterile, white to off-white lyophilized powder for injection or as a solid oral tablet.[6]
- **Solution Stability:** Forced degradation studies have shown that tedizolid phosphate is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions.[11][12] Conversely, it demonstrates stability under thermal and photolytic stress.[11][12] The primary degradation pathway is the hydrolysis of the phosphate ester to form the active drug, tedizolid.[11]
- **Administration:** Studies have demonstrated that crushed tedizolid phosphate tablets dispersed in water are stable for at least 4 hours at room temperature, allowing for administration via a nasogastric tube.[13][14]

## Analytical Methodologies

Accurate quantification of tedizolid phosphate and its active metabolite, tedizolid, is essential for research and clinical applications. Various analytical methods have been developed and validated for this purpose.

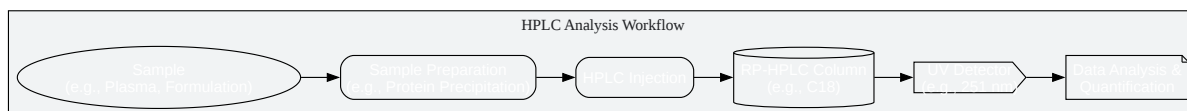
### High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of tedizolid in various matrices.

- **Reversed-Phase HPLC (RP-HPLC):** This is a common method for the separation and quantification of tedizolid and tedizolid phosphate.[15]
  - **Typical Column:** C18 columns are frequently employed.[16][17]
  - **Mobile Phase:** A mixture of a buffer (e.g., sodium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used.[15][16]
  - **Detection:** UV detection is commonly set at wavelengths around 251 nm or 300 nm.[15][16]

### Spectrophotometric Methods

For simpler and more cost-effective estimation, spectrophotometric methods have been developed. One such method utilizes the principle of hydrotropy, where a hydrotropic agent like sodium benzoate is used to enhance the aqueous solubility of tedizolid phosphate, enabling its quantification at a specific wavelength.[15]



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Caption: General workflow for HPLC analysis of Tedizolid.

## Safety and Tolerability

Clinical trials have indicated a favorable safety profile for tedizolid, particularly concerning hematologic effects when compared to linezolid.[6] Common adverse events are generally mild to moderate and include nausea, headache, diarrhea, and vomiting.[6] Tedizolid is a weak, reversible inhibitor of monoamine oxidase (MAO) in vitro; however, clinical studies suggest a low risk of related drug-food or drug-drug interactions.[6]

## Conclusion

Tedizolid phosphate is a potent, second-generation oxazolidinone antibiotic with a well-defined mechanism of action and a favorable pharmacokinetic and safety profile. Its enhanced potency against key Gram-positive pathogens, including resistant strains, makes it a valuable tool in the fight against serious bacterial infections. This guide provides a foundational understanding of its chemical and biological characteristics to support further research and development efforts in the field of infectious diseases.

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